BOC--Nva--OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H42N2O4 |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

InChI Key |

IGQWOPTVKBMZNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of BOC-Nva-OH.DCHA

Technical Profile: Boc-Nva-OH[1][2][3][4][5][6][7][8]·DCHA

Advanced Guide for Peptide Synthesis and Drug Development[5][9][10]

Executive Summary

Boc-Nva-OH[1][2][3][4][5][6][7][8][]·DCHA (N-tert-Butoxycarbonyl-L-norvaline dicyclohexylamine salt) is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[3] While L-Norvaline is a non-proteinogenic amino acid, it serves as a critical bioisostere for Leucine and Methionine in drug design, offering similar hydrophobicity without the oxidation susceptibility of Methionine.[3]

The DCHA salt form is engineered specifically to overcome the physical limitations of the free acid, Boc-Nva-OH, which often exists as a viscous oil or low-melting solid at room temperature.[3] The salt formation yields a stable, crystalline solid, facilitating easier handling, storage, and purification.[3][10] However, the DCHA counterion must be removed prior to peptide coupling to prevent side reactions and ensure efficient acylation.[3][10]

Part 1: Chemical Identity & Structural Analysis[5][10]

The compound consists of the L-enantiomer of Norvaline, protected at the

| Attribute | Detail |

| Chemical Name | |

| CAS Number (Salt) | 67861-96-5 |

| CAS Number (Free Acid) | 53308-95-5 |

| Molecular Formula | |

| Molecular Weight | 398.58 g/mol (Salt); 217.26 g/mol (Free Acid) |

| Stereochemistry | L-Configuration ( |

| Synonyms | Boc-L-2-aminovaleric acid DCHA salt; Boc-Norvaline DCHA |

Structural Visualization

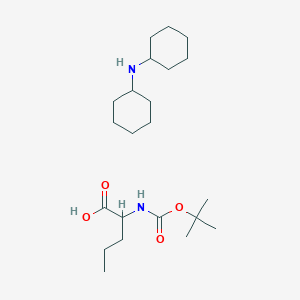

The following diagram illustrates the ionic interaction between the carboxylate of the protected amino acid and the ammonium center of the DCHA, which confers stability.[3][10]

Figure 1: Structural assembly of the Boc-Nva-OH[3]·DCHA salt complex.[10]

Part 2: Physicochemical Properties[5][10][14][15]

The utility of the DCHA salt lies in its superior physical properties compared to the free acid.[3][10]

| Property | Boc-Nva-OH (Free Acid) | Boc-Nva-OH[3][5][]·DCHA (Salt) |

| Physical State | Viscous oil or low-melting solid | White crystalline powder |

| Melting Point | 43–47 °C | >100 °C (Typically) |

| Hygroscopicity | Moderate to High | Low (Non-hygroscopic) |

| Solubility | DCM, DMF, EtOAc, MeOH | DCM, MeOH, Warm EtOAc |

| Storage Stability | Prone to liquefaction at RT | Stable at RT (Store 2–8°C for long term) |

Expert Insight: The free acid of Boc-Norvaline is difficult to weigh precisely due to its oily nature.[3][10] The DCHA salt allows for precise stoichiometry during the preparation of coupling solutions, which is vital for high-yield peptide synthesis.[3]

Part 3: Synthetic Utility & Desalting Protocols[5][10]

Why Desalting is Mandatory

While DCHA stabilizes the amino acid during storage, it is a secondary amine base.[10] If introduced into a coupling reaction (e.g., using DIC/HOBt or HATU), the liberated DCHA can:

-

Interfere with activation: Compete with the amino component.[3][10]

-

Cause Racemization: Promote base-catalyzed racemization of the activated ester.[3][10]

-

Form Salts: Precipitate with coupling reagents or byproducts (e.g., Urea).[3][10]

Therefore, liberating the free acid immediately before use is the standard of care in high-fidelity peptide chemistry.[3][10]

Protocol: Acidolytic Liberation of Boc-Nva-OH

This protocol describes the conversion of the DCHA salt back to the reactive free acid.[3]

Reagents:

-

0.5 M or 1.0 M Potassium Hydrogen Sulfate (

) OR 10% Phosphoric Acid ( -

Magnesium Sulfate (

) or Sodium Sulfate (

Step-by-Step Workflow:

-

Dissolution: Suspend the calculated amount of Boc-Nva-OH·DCHA in EtOAc (approx. 10 mL/g).[3][10] Shake or sonicate until the solid is mostly dispersed (it may not fully dissolve until acidified).[3][10]

-

Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M

.[3][10] Shake vigorously for 2–3 minutes. -

Phase Separation: Allow layers to separate. The organic layer contains the Boc-Nva-OH; the aqueous layer contains the DCHA salt.[3] Discard the aqueous layer.[10]

-

Repeat Wash: Repeat the acid wash 2 more times to ensure complete removal of DCHA.[3][10]

-

Neutralization/Drying: Wash the organic layer once with Brine to remove residual acid and water.[3][10] Dry the organic layer over anhydrous

.[3][11][10][13] -

Isolation: Filter off the drying agent and evaporate the EtOAc under reduced pressure (Rotavap).

-

Result: A colorless to pale yellow viscous oil (Boc-Nva-OH Free Acid) is obtained.[10] Use immediately for coupling.

Figure 2: Operational workflow for the removal of DCHA prior to peptide synthesis.

Part 4: Applications in Drug Development[5][10]

1. Bioisosteric Replacement

Norvaline (Nva) is a linear isomer of Valine and is structurally similar to Leucine and Methionine.[3][10]

-

vs. Methionine: Nva lacks the sulfur atom, making it immune to oxidation (sulfoxide formation).[3][10] This is crucial for increasing the shelf-life stability of peptide therapeutics.[3][10]

-

vs. Leucine: Nva has a linear propyl side chain, whereas Leucine is branched (isobutyl).[3][10] This subtle steric difference allows researchers to probe the spatial requirements of a receptor binding pocket.[10]

2. Protease Inhibitors

Boc-Nva-OH is frequently used in the synthesis of inhibitors for serine proteases (e.g., Elastase, Hepatitis C NS3 protease).[3] The linear alkyl chain fits into specific hydrophobic S1 or S2 pockets of the enzyme, often providing improved binding affinity over natural amino acids.[3][10]

3. Analytical Standards

The compound is used as an internal standard in amino acid analysis due to its absence in natural proteins, allowing for precise quantification of hydrolysis efficiency.[3][10]

References

-

Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Guide.

-

Sigma-Aldrich. (n.d.).[3][10] Boc-Nva-OH Product Specification (CAS 53308-95-5).[2][3] [3][10]

-

Aapptec. (n.d.).[3][10] Converting Boc-Amino Acid DCHA Salts to Free Acids. Technical Support Information Bulletin 1137.

-

BuyersGuideChem. (2025). Boc-Nva-OH.DCHA CAS 67861-96-5 Entry.[3][15]

-

Pennington, M. W., & Dunn, B. M. (1994).[3][10] Peptide Synthesis Protocols. Methods in Molecular Biology, Vol 35. Humana Press.[3][10] (Contextual Citation for General Desalting).

Sources

- 1. peptide.com [peptide.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. CAS 53308-95-5: N-Boc-L-norvaline | CymitQuimica [cymitquimica.com]

- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 5. N-Boc-D-norvaline dicyclohexylammonium salt, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Boc-Nva-OH·DCHA | Lab901 [lab901.net]

- 7. peptide.com [peptide.com]

- 8. Boc-Nva-OH.DCHA - 100g | Lab On A Chip [lab-on-a-chip.com]

- 10. Boc-Nva-OH Novabiochem 53308-95-5 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. alfachemic.com [alfachemic.com]

Comprehensive Technical Guide on Boc-L-Norvaline Dicyclohexylammonium Salt: Properties, Synthesis Applications, and Handling Protocols

Executive Summary

Boc-L-Norvaline dicyclohexylammonium salt (Boc-L-Nva-OH·DCHA) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS) and peptidomimetic drug development[]. The incorporation of norvaline—a straight-chain aliphatic amino acid—allows researchers to probe hydrophobic interactions, map steric constraints, and optimize the structure-activity relationships (SAR) of bioactive peptides.

As a Senior Application Scientist, the objective of this guide is to move beyond basic specifications and elucidate the causality behind handling this specific compound. We will explore why it is formulated as a dicyclohexylammonium (DCHA) salt, the critical necessity of desalting prior to coupling, and the step-by-step, self-validating protocols required to integrate it successfully into a peptide chain.

Physicochemical Profiling & Structural Significance

The physical properties of Boc-L-Nva-OH·DCHA dictate its handling requirements. The unbranched aliphatic side chain of norvaline makes it an excellent isostere for valine or leucine, often used to study the impact of side-chain branching on protein folding and enzymatic degradation.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-norvaline dicyclohexylamine salt |

| CAS Number | 67861-96-5 |

| Molecular Formula | C₂₂H₄₂N₂O₄ (C₁₀H₁₉NO₄ · C₁₂H₂₃N)[2] |

| Molecular Weight | 398.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | 2-8 °C, desiccated[] |

| Solubility (as Salt) | Soluble in Methanol, DCM; Sparingly soluble in DMF |

The Causality of DCHA Salt Formulation

Why supply Boc-L-Nva-OH as a DCHA salt? Free aliphatic Boc-amino acids frequently exhibit high hygroscopicity, often presenting as viscous syrups or oils at room temperature. This physical state complicates precise molar weighing and accelerates degradation. By precipitating the free acid with dicyclohexylamine (DCHA), the compound forms a highly stable, free-flowing crystalline salt[3]. This drastically extends shelf life and ensures stoichiometric precision during synthesis preparation.

The Chemical Conflict: While the DCHA salt is ideal for storage, the presence of the DCHA amine presents a severe chemical conflict during peptide coupling. If left in the reaction mixture, the secondary amine of DCHA acts as a competing nucleophile or basic interferent, neutralizing activating agents (e.g., HBTU, DCC, HATU) and severely depressing coupling yields[3]. Therefore, a targeted desalting protocol is mandatory prior to activation[4].

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems, ensuring that each step provides visual or chemical feedback to confirm success.

Protocol 1: Mild Desalting of Boc-L-Nva-OH·DCHA

Objective: Isolate the free Boc-amino acid without compromising the acid-labile Boc protecting group. Causality of Reagent Choice: We utilize Potassium Bisulfate (KHSO₄) rather than Hydrochloric Acid (HCl). KHSO₄ provides a buffered acidic environment (pH ~2.0) sufficient to protonate the highly basic DCHA (pKa ~10.4) into its water-soluble sulfonate salt, without reaching the hyper-acidic threshold that would prematurely cleave the Boc group[3][4].

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 g of Boc-L-Nva-OH·DCHA in 15 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

-

Acidic Extraction: Add 15 mL of ice-cold 5% w/v aqueous KHSO₄ solution[3].

-

Phase Separation (Validation Step): Agitate gently and vent. The DCHA partitions into the aqueous layer as DCHA-H⁺, while the free Boc-L-Nva-OH dissolves entirely into the EtOAc layer, transitioning the organic phase from a cloudy suspension to a clear solution.

-

Secondary Extraction: Separate the phases. Extract the aqueous layer once more with 10 mL of fresh EtOAc to ensure quantitative recovery.

-

Washing: Wash the combined EtOAc layers with 15 mL of saturated aqueous NaCl (brine) to remove residual moisture and inorganic salts.

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄)[3].

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the free Boc-L-Nva-OH as a clear oil or white foam, ready for immediate coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Couple the desalted Boc-L-Nva-OH to a growing peptide chain on a solid support. Causality of Strategy: Boc-chemistry SPPS relies on graduated acid lability. The N-terminal Boc group is temporarily removed using moderate acid (50% TFA), while side-chain protecting groups and the peptide-resin anchor withstand this step[5].

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin (e.g., PAM or Merrifield resin) in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix.

-

Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20 minutes to expose the N-terminal amine[5]. Wash thoroughly with DCM.

-

Neutralization: Neutralize the resin-bound amine with 5% Diisopropylethylamine (DIPEA) in DMF for 5 minutes.

-

Activation: In a separate vial, dissolve the freshly desalted free Boc-L-Nva-OH (3 equivalents relative to resin loading) in DMF. Add HBTU (2.9 equivalents) and DIPEA (6 equivalents). Stir for 3 minutes to form the highly reactive OBt ester[6].

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1 to 2 hours at room temperature.

-

Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser Ninhydrin test. A negative result (beads remain yellow/colorless) confirms >99% coupling completion. If beads turn blue, primary amines remain, dictating a secondary coupling cycle.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from the stable storage form of the amino acid through the mandatory desalting phase, culminating in the SPPS coupling reaction.

Workflow detailing the essential desalting of Boc-L-Nva-OH·DCHA prior to SPPS coupling.

References

-

CP Lab Safety - Boc-L-Norvaline DCHA, min 95%. Available at:[Link]

-

Wiley-VCH - Protection Reactions: Conversion of the DCHA Salt into Free Acids. Available at:[Link]

Sources

Difference between Boc-Nva-OH free acid and BOC-Nva-OH.DCHA salt

Executive Summary

In peptide synthesis and medicinal chemistry, Boc-Nva-OH (N-α-t-Butoxycarbonyl-L-norvaline) is a critical building block for introducing the non-proteinogenic amino acid Norvaline. Researchers frequently encounter this reagent in two distinct forms: the Free Acid and the Dicyclohexylamine (DCHA) Salt .[1]

While the core amino acid derivative is identical, their physical properties, stability profiles, and handling requirements differ fundamentally. The DCHA salt is a stabilization strategy , transforming a potentially hygroscopic, low-melting solid or oil (the free acid) into a robust crystalline lattice. However, the presence of the DCHA counterion introduces a stoichiometric variable that must be neutralized prior to specific activation protocols to prevent side reactions and ensure coupling efficiency.

This guide provides the decision framework, chemical data, and validated protocols to navigate between these two forms effectively.

Chemical & Physical Characterization

The choice between free acid and salt is often a trade-off between convenience of handling (Salt) and convenience of reaction (Free Acid).

Comparative Data Table

| Feature | Boc-Nva-OH (Free Acid) | Boc-Nva-OH[2][3]·DCHA (Salt) |

| CAS Number | 53308-95-5 | 38692-20-7 (Generic for DCHA salts) |

| Molecular Formula | ||

| Molecular Weight | 217.26 g/mol | 398.59 g/mol |

| Physical State | Low-melting solid or viscous oil | Crystalline white powder |

| Melting Point | 43–47 °C (Solidifies slowly) | 115–120 °C (Sharp melting point) |

| Hygroscopicity | Moderate to High | Low (Hydrophobic counterion) |

| Solubility (DMF/DCM) | Excellent | Good, but slower dissolution |

| Shelf Stability | Lower (prone to moisture uptake) | High (Crystal lattice protection) |

Critical Insight: The DCHA salt adds nearly 181.33 g/mol of "dead weight" to your reaction stoichiometry. If you substitute the salt 1:1 by weight for the free acid without calculation, you will under-load your reaction by ~45%.

The DCHA Factor: Mechanism & Interference

Why is DCHA used? The free acid of Boc-Nva-OH is difficult to crystallize and purify.[4] By adding Dicyclohexylamine (DCHA), a bulky secondary amine, manufacturers force the formation of a stable salt lattice. This acts as a purification step, rejecting impurities that don't fit the crystal structure.

Why DCHA Must Be Removed

While DCHA is a stable salt former, it is also a nucleophilic secondary amine . Leaving it in the reaction mixture during activation can lead to:

-

Amine Competition: If using active esters (e.g., NHS, p-nitrophenyl), DCHA can compete with the resin-bound amine or the target amine, forming a DCHA-amide byproduct.

-

Base Stoichiometry Skewing: In HBTU/HATU couplings, the DCHA acts as a base. However, it forms salts with the uronium/phosphonium reagents, potentially altering the pH micro-environment and slowing kinetics compared to the hindered base DIEA (Diisopropylethylamine).

-

Solubility Issues: DCHA salts of urea byproducts (from DCC/DIC activation) can precipitate unexpectedly in DCM.

Experimental Protocols

Protocol A: Desalting (Liberation of Free Acid)

Objective: Convert Boc-Nva-OH·DCHA into pure Boc-Nva-OH for use in sensitive couplings. Scale: 5.0 g of Salt.

Reagents:

-

0.5 M Potassium Bisulfate (

) or 10% Citric Acid (aq) -

Saturated NaCl (Brine)[5]

-

Anhydrous Sodium Sulfate (

)

Methodology:

-

Dissolution: Suspend 5.0 g of Boc-Nva-OH·DCHA in 50 mL of EtOAc in a separatory funnel. The solid may not dissolve fully until acid is added.

-

Acid Wash (Protonation): Add 30 mL of 0.5 M

. Shake vigorously for 2 minutes.-

Mechanism: The acid protonates the DCHA (

) to form DCHA·H⁺, which is water-soluble.[6] The Boc-Nva-OH remains protonated (neutral) and stays in the organic layer.

-

-

Phase Separation: Drain the aqueous layer (bottom). Repeat the acid wash 2 more times to ensure complete removal of amine.

-

Neutralization: Wash the organic layer once with 30 mL of Brine to remove residual acid and water.

-

Drying: Pour the organic layer into an Erlenmeyer flask containing anhydrous

. Let stand for 10 minutes. -

Isolation: Filter off the drying agent and evaporate the EtOAc on a rotary evaporator (

°C). -

Result: You will obtain a clear, viscous oil or low-melting solid. This is the Free Acid . Use immediately or store at -20°C.

Protocol B: Direct Usage Calculation

If using the salt directly (only recommended for carbodiimide couplings like DIC/HOBt where DCHA interference is minimal), you must adjust the weight.

Visualizations

Workflow: Desalting Logic

The following diagram illustrates the phase-transfer logic required to purify the amino acid.

Caption: Phase separation workflow for removing Dicyclohexylamine (DCHA) using acidic extraction.

Decision Matrix: When to Use Which?

Caption: Decision logic for selecting the appropriate form based on the intended coupling chemistry.

References

-

Sigma-Aldrich. Boc-Nva-OH Product Specification (CAS 53308-95-5).[3] Retrieved from .

-

Bachem. Conversion of a DCHA salt to the free acid. Technical Note. Retrieved from .

-

BenchChem. Synthesis and Purification of Boc-Amino Acid DCHA Salts. Technical Guide.[1][4] Retrieved from .

-

Aapptec. Standard Coupling Procedures and Salt Conversion. Retrieved from .

Sources

Engineering L-Norvaline Derivatives for Advanced Medicinal Chemistry: Arginase Inhibition and Neuroprotection

Executive Summary

L-Norvaline, a non-proteinogenic unbranched aliphatic amino acid, has historically served as a specialized building block in peptide synthesis. However, recent advances in medicinal chemistry have repositioned L-norvaline and its derivatives as potent, non-competitive arginase inhibitors[1]. This technical whitepaper explores the mechanistic rationale behind L-norvaline's biological activity, its therapeutic applications in neurodegenerative disorders like Alzheimer's disease (AD), and the rigorous synthetic and in vitro methodologies required to engineer and validate these derivatives.

Mechanistic Rationale: The Arginase-NOS Axis

In mammalian cellular systems, the amino acid L-arginine acts as a mutual substrate for two highly competitive enzymes: Nitric Oxide Synthase (NOS) and Arginase[2].

-

NOS Pathway: Converts L-arginine into nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule responsible for vasodilation, immune response, and neuroprotection[1][2].

-

Arginase Pathway: Hydrolyzes L-arginine into urea and L-ornithine. Arginase activity is exponentially faster than NOS[3].

In pathological states such as Alzheimer's disease and systemic endothelial dysfunction, arginase is severely upregulated. This upregulation rapidly depletes the intracellular L-arginine pool, starving the NOS pathway and creating a toxic NO deficiency[1][3].

L-Norvaline functions as a negative feedback inhibitor of arginase. By suppressing arginase activity, L-norvaline prevents the rapid hydrolysis of L-arginine, effectively shunting the preserved substrate back toward the NOS pathway to restore homeostatic NO production[2][3].

Fig 1: L-Norvaline shunts L-arginine metabolism from Arginase to NOS, boosting NO production.

Therapeutic Applications in Alzheimer's Disease

Neurodegeneration in AD is intrinsically linked to altered L-arginine metabolism, localized immune-mediated inflammation, and beta-amyloid-driven toxicity[4][5]. In vivo studies utilizing triple-transgenic (3xTg-AD) mouse models have demonstrated that L-norvaline administration profoundly alters disease progression[4][6].

The causality of this neuroprotection is rooted in the dual inhibition of arginase and ribosomal protein S6 kinase beta-1 (S6K1)[5]. Downregulating these pathways reduces beta-amyloidosis and shifts microglia from an activated (neurotoxic) to a resting (neuroprotective) phenotype[5]. Furthermore, L-norvaline treatment elevates the expression of postsynaptic density protein 95 (PSD-95), directly correlating with the reversal of cognitive decline and enhanced spatial memory[6][7].

Quantitative Data Summary

The following table synthesizes the pharmacological and biochemical effects of L-norvaline observed across validated in vitro and in vivo models.

Table 1: Quantitative Pharmacological Effects of L-Norvaline

| Parameter | Model / Cell Line | L-Norvaline Dose | Observed Effect | Biological Significance |

| Urea Production | J774A.1 Macrophages | 10 mM | 50% Reduction | Confirms direct target engagement and arginase inhibition[2]. |

| Nitric Oxide (NO) | J774A.1 Macrophages | 10 mM | 55% Increase | Shunts L-arginine to NOS, improving endothelial/neuronal function[2]. |

| Superoxide Dismutase | 3xTg-AD Mice Brain | 250 mg/L (in water) | 19% Elevation | Enhances cellular response to reactive oxygen species (ROS)[5]. |

| Beta-amyloidosis | 3xTg-AD Mice Brain | 250 mg/L (in water) | Significant Reduction | Halts Alzheimer's disease progression and neuroinflammation[5][6]. |

Chemical Synthesis: Late-Stage Deoxyfluorination

To optimize the pharmacokinetic profile of L-norvaline—specifically to enhance metabolic stability and membrane permeability—medicinal chemists frequently employ late-stage derivatization, such as deoxyfluorination[8].

Protocol 1: Synthesis of Fluorinated L-Norvaline Derivatives

Causality for experimental design: Traditional fluorinating agents like DAST (Diethylaminosulfur trifluoride) can liberate highly corrosive fluoride ions, leading to unwanted side reactions and degradation of the chiral center. Utilizing XtalFluor reagents with an exogenous base (e.g., DBU) allows for controlled fluoride release, ensuring high-yield conversion without compromising the molecule's structural integrity[8].

-

Protection: Protect the amino and carboxyl groups of the L-norvaline precursor (e.g., using Fmoc and tBu protecting groups) to prevent off-target fluorination.

-

Solvation: Dissolve the protected precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere to strictly exclude moisture, which rapidly hydrolyzes fluorinating agents.

-

Reagent Addition: Add 1.5 equivalents of XtalFluor-E to the solution.

-

Activation: Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise to induce controlled fluoride ion release[8].

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor reaction progression via TLC or LC-MS.

-

Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify the fluorinated L-norvaline derivative using silica gel flash chromatography.

In Vitro Validation Workflows

To validate the efficacy of synthesized L-norvaline derivatives, researchers must utilize a self-validating in vitro system. A robust assay must measure both the reduction in arginase activity (via urea output) and the reciprocal increase in NOS activity (via NO output) to prove that the substrate shunt mechanism is active.

Protocol 2: Macrophage NO Production and Arginase Assay

Causality for experimental design: J774A.1 mouse macrophages are selected because they robustly express both NOS and arginase upon activation. Lipopolysaccharide (LPS) is used to induce this dual expression, creating a highly competitive environment for L-arginine that mimics pathological inflammation[2].

-

Cell Culture: Seed J774A.1 mouse macrophages in 96-well plates and culture until 80% confluent[2].

-

Activation: Treat cells with 1.0 μg/mL LPS for 22 hours to upregulate both NOS and arginase enzymes[2].

-

Substrate Modulation: Replace media with custom formulations containing tightly controlled extracellular L-arginine concentrations (0.01–0.8 mM)[2].

-

Dosing: Administer the L-norvaline derivative (e.g., 10 mM) to the treatment wells. For highly lipophilic derivatives, formulate the stock in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure complete dissolution without precipitating in the media[9].

-

NO Quantification: Extract 50 μL of the supernatant and mix with an equal volume of Griess Reagent. Incubate for 10 minutes in the dark and measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO production)[2].

-

Urea Quantification: Lyse the cells and use a colorimetric diacetyl monoxime assay to measure urea concentration. A reduction in urea directly validates arginase inhibition[2].

Fig 2: Step-by-step in vitro assay workflow for evaluating arginase inhibition and NO production.

Conclusion

L-Norvaline and its structural derivatives represent a highly promising class of therapeutics targeting the arginase-NOS axis. By mastering advanced synthetic pathways—particularly controlled late-stage fluorination—and employing rigorous, self-validating bioassays, drug development professionals can unlock new, highly targeted treatments for neurodegenerative and cardiovascular diseases.

References

-

L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed Source: nih.gov URL:[Link]

-

L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease Source: biorxiv.org URL:[Link]

-

Arginase modulates nitric oxide production in activated macrophages Source: physiology.org URL:[Link]

-

Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC Source: nih.gov URL:[Link]

-

Arginase as a Potential Target in the Treatment of Alzheimer's Disease Source: scirp.org URL:[Link]

-

Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations - CORE Source: core.ac.uk URL:[Link]

Sources

- 1. Arginase as a Potential Target in the Treatment of Alzheimer’s Disease [scirp.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer’s disease | bioRxiv [biorxiv.org]

- 6. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

Thermodynamic Properties of Boc-Protected Norvaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of N-(tert-butoxycarbonyl)-protected (Boc) norvaline derivatives, crucial intermediates in peptide synthesis and drug development.[1][][] Understanding the thermal behavior, solubility, and stability of these compounds is paramount for optimizing synthetic routes, designing robust formulations, and ensuring therapeutic efficacy. This document synthesizes experimental data with theoretical principles to offer a practical guide for researchers in the pharmaceutical and chemical sciences. We will explore key thermodynamic parameters, the analytical techniques used for their determination, and the profound implications of these properties on the development of new chemical entities.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state and thermodynamic properties of the active pharmaceutical ingredient (API).[4][5][6] For Boc-protected norvaline derivatives, which serve as vital building blocks in the synthesis of complex peptides and other therapeutic agents, a thorough understanding of their thermodynamic landscape is not merely academic but a critical component of successful drug development.[1][7]

The thermodynamic stability of different polymorphic forms, the energy required for phase transitions, and the solubility in various solvent systems directly influence key pharmaceutical attributes such as bioavailability, manufacturability, and shelf-life.[8][9] Preformulation studies, which include the characterization of these fundamental physicochemical properties, are therefore indispensable for mitigating risks and accelerating the development timeline.[4][6][8]

This guide will delve into the core thermodynamic properties of Boc-protected norvaline derivatives, providing both the theoretical underpinnings and practical experimental insights necessary for researchers in the field.

The Molecular Architecture: Boc-Protected Norvaline and its Derivatives

Norvaline, a non-proteinogenic amino acid isomeric with valine, offers unique structural motifs for peptidomimetic design and the synthesis of novel bioactive molecules.[10][11][12] The protection of its α-amino group with the tert-butoxycarbonyl (Boc) group is a standard and widely employed strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[][13] The Boc group's stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for synthetic chemists.

The thermodynamic properties of these derivatives are intrinsically linked to their molecular structure. Key structural features influencing these properties include:

-

The Boc Group: This bulky, lipophilic group significantly impacts the crystal packing, solubility, and thermal stability of the molecule.

-

The Norvaline Side Chain: The linear alkyl side chain of norvaline contributes to the overall hydrophobicity and can influence intermolecular interactions within the crystal lattice.

-

Side-Chain Modifications: The true power of norvaline derivatives in drug discovery lies in the ability to modify the side chain. These modifications, ranging from simple alkyl extensions to the introduction of functional groups, can dramatically alter the thermodynamic profile of the resulting molecule.

Key Thermodynamic Properties and Their Measurement

A comprehensive understanding of the thermodynamic properties of Boc-protected norvaline derivatives requires the determination of several key parameters. These parameters govern the energy and stability of the solid and solution states of these compounds.

Solid-State Properties

The solid-state characteristics of a drug substance are critical for its formulation into a stable and effective dosage form.

The melting point is a fundamental property that indicates the thermal stability of a crystalline solid. The enthalpy of fusion represents the energy required to transition the substance from a solid to a liquid state at its melting point. These parameters are crucial for:

-

Purity Assessment: A sharp melting point over a narrow range is often indicative of a pure compound.

-

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will generally exhibit different melting points and enthalpies of fusion.[14][15]

-

Formulation Development: Knowledge of the melting behavior is essential for processes such as hot-melt extrusion and for predicting the physical stability of a formulation.

Table 1: Physical Properties of Selected Boc-Norvaline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-L-norvaline | C10H19NO4 | 217.26 | 43-47[12] |

| Boc-L-norvaline | C10H19NO4 | 217.28 | 45-58[1] |

| Boc-L-Norvaline | C11H21NO4 | 231.29 | 70-75[7] |

| N-Boc-3-ethyl L-Norvaline | C12H23NO4 | 245.32 | Data not readily available |

Note: The variation in reported melting points for Boc-L-norvaline may be attributed to different experimental conditions or the presence of different polymorphic forms.

Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition profile of a compound. The decomposition temperature is a critical parameter for assessing the stability of the drug substance during manufacturing and storage. For Boc-protected amino acids, thermal decomposition can involve the loss of the Boc group.[16]

Many organic molecules, including pharmaceuticals, can exist in multiple crystalline forms known as polymorphs.[14][15] Each polymorph has a unique crystal lattice and, consequently, different physicochemical properties, including:

-

Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than their stable counterparts.[9]

-

Bioavailability: Differences in solubility can significantly impact the bioavailability of a drug.

-

Physical and Chemical Stability: The most stable polymorph is typically desired for formulation to prevent phase transitions during storage, which can alter the drug product's performance.[9]

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying and characterizing polymorphs and their phase transitions.[17][18] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Solution-State Properties

The behavior of a drug substance in solution is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility is a critical determinant of a drug's oral bioavailability.[19] The solubility of Boc-protected norvaline derivatives is influenced by the interplay between the lipophilic Boc group and norvaline side chain, and the polar carboxylic acid and carbamate functionalities.

General Solubility Trends for Boc-Protected Amino Acids:

-

High Solubility: Generally soluble in many organic solvents like methanol, ethanol, and dimethylformamide (DMF).[7]

-

Low Solubility: Typically have low solubility in water.[7]

The quantitative determination of solubility in various pharmaceutically relevant solvents and buffer systems is a cornerstone of preformulation studies.

The Gibbs free energy of solvation represents the free energy change when a molecule is transferred from the gas phase to a solvent. It is a key thermodynamic parameter that governs the solubility and partitioning behavior of a drug molecule. Computational methods are often employed to estimate the Gibbs free energy of solvation.[20]

Experimental Methodologies for Thermodynamic Characterization

The accurate determination of thermodynamic properties relies on a suite of analytical techniques. As a Senior Application Scientist, the choice of methodology is driven by the specific property of interest and the nature of the sample.

Differential Scanning Calorimetry (DSC)

DSC is the workhorse for thermal analysis in the pharmaceutical industry.[18][21][22] It provides quantitative information on melting, crystallization, and solid-solid phase transitions.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small amount of the Boc-protected norvaline derivative (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Heating Program: The sample is subjected to a controlled heating program, often at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

Caption: General workflow for TGA analysis.

Solubility Determination

Various methods can be employed to determine the solubility of a compound, ranging from simple shake-flask methods to more sophisticated automated techniques.

Experimental Protocol for Shake-Flask Solubility:

-

Sample Preparation: An excess amount of the solid Boc-protected norvaline derivative is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Implications for Drug Development: A Practical Perspective

The thermodynamic data generated from the aforementioned studies have profound and direct implications for various stages of drug development.

Preformulation and Solid Form Selection

Preformulation is the foundational stage where the physicochemical properties of a drug candidate are thoroughly characterized. [4][5][6]Thermodynamic data is central to this process, guiding the selection of the optimal solid form (e.g., the most stable polymorph) for further development. [9]A comprehensive understanding of the polymorphic landscape can prevent costly and time-consuming issues related to solid-form changes during later stages of development and manufacturing.

Formulation Design and Stability

The choice of excipients and the manufacturing process for a drug product are heavily influenced by the thermodynamic properties of the API. For instance, an API with a low melting point may not be suitable for manufacturing processes involving high temperatures. Similarly, understanding the solubility and dissolution rate is critical for designing oral dosage forms with optimal bioavailability. [19]

Chemical Synthesis and Process Optimization

Thermodynamic data can also inform the optimization of the chemical synthesis of Boc-protected norvaline derivatives. For example, knowledge of the solubility of intermediates and the final product in different solvents can aid in the design of efficient crystallization and purification processes.

Conclusion and Future Outlook

The thermodynamic properties of Boc-protected norvaline derivatives are not merely a set of physical constants but are critical determinants of their suitability as building blocks for new therapeutics. A thorough and early-stage characterization of these properties is a strategic imperative in modern drug development. This guide has provided a framework for understanding and measuring the key thermodynamic parameters of these important compounds.

Future research in this area will likely focus on the development of high-throughput methods for thermodynamic characterization, enabling the rapid screening of large libraries of norvaline derivatives. Furthermore, the continued advancement of computational modeling will provide increasingly accurate predictions of thermodynamic properties, further accelerating the drug development process. By integrating experimental and computational approaches, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these versatile molecules, ultimately leading to the development of safer and more effective medicines.

References

-

Ding, M., et al. (2025). Solubility of L-Norvaline in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substance. ResearchGate. [Link]

-

Fengchen Group. (n.d.). BOC-L-Norvaline BP EP USP CAS 53308-95-5 Manufacturers and Suppliers. Retrieved from [Link]

-

Smets, M. M. H., et al. (2017). Polymorphism of the quasiracemate d-2-aminobutyric acid:l-norvaline. CrystEngComm, 19(37), 5535-5542. [Link]

-

Horovitz, O., & Pașca, R.-D. (n.d.). Classification of Amino Acids by Multivariate Data Analysis, Based on Thermodynamic and Structural Characteristics. SciSpace. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2018). Solubilities of Norvaline in Water and Organic Solvents, as log C, and Water−Solvent Partition Coefficients, as log P, at 298 K. ResearchGate. [Link]

-

Adib, M., et al. (2015). The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine. Advanced Pharmaceutical Bulletin, 5(2), 161–168. [Link]

-

Bar, G., et al. (2018). Thermal analysis of S1. (a) Top: TGA (black) and DSC (red) curves... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Cvetesic, N., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics & Modelling, 123, 108528. [Link]

-

Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14404. [Link]

-

Cvetesic, N., et al. (2022). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model. bioRxiv. [Link]

-

Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]

-

ISAR Publisher. (2025). Preformulation Studies and Their Parallel Role in Analytical and Formulation Development. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

-

Braga, D., et al. (2009). Crystal Polymorphism and Multiple Crystal Forms. ResearchGate. [Link]

-

Cvetesic, N., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. ResearchGate. [Link]

-

arXiv. (n.d.). Amino acid composition and thermal stability of protein structures: the free energy geography of the Protein Data Bank. Retrieved from [Link]

-

BSP Books. (n.d.). Preformulation Studies. Retrieved from [Link]

-

Chaturvedi, K., & Shah, H. S. (2021). Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. Pharmaceutical Analytical Chemistry: Open Access, 6(4), 141. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Preformulation Studies An Overview. Retrieved from [Link]

-

IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

-

MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Retrieved from [Link]

-

Pop, M. M., et al. (2018). Polymorphism in early development: The account of MBQ-167. PMC. [Link]

-

De Rosa, C., & Auriemma, F. (2013). Crystal structures and polymorphism of polymers. WIREs Computational Molecular Science, 3(4), 310-333. [Link]

-

PubChem. (n.d.). N-Boc-3-ethyl L-Norvaline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 4. article.isarpublisher.com [article.isarpublisher.com]

- 5. bspublications.net [bspublications.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. BOC-L-Norvaline BP EP USP CAS 53308-95-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. longdom.org [longdom.org]

- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 10. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polymorphism of the quasiracemate d-2-aminobutyric acid:l-norvaline - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. mt.com [mt.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 22. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Nva-OH in Enzyme Inhibitor Research: A Technical Guide to Peptidomimetic Design

Executive Summary

In the landscape of rational drug design, the synthesis of peptidomimetic enzyme inhibitors relies heavily on the precise spatial arrangement of non-natural amino acids. Boc-Nva-OH (

Mechanistic Rationale: The Structural Biology of Norvaline

The efficacy of an enzyme inhibitor is dictated by its ability to complement the topography of the target's active site subsites (

The "Straight-Chain" Advantage

Natural aliphatic amino acids like Valine (isopropyl side chain) and Leucine (isobutyl side chain) possess branched structures. While highly hydrophobic, this branching introduces significant steric bulk near the peptide backbone. In contrast, Norvaline features a straight, unbranched propyl chain.

When designing inhibitors for narrow enzymatic clefts—such as the

Diagram 1: Logical flow of S1/S2 pocket targeting using the linear aliphatic chain of Norvaline.

Literature Review & Key Applications

HCV NS3/4A Serine Protease Inhibitors (Boceprevir Development)

The development of Boceprevir, a first-generation direct-acting antiviral for Hepatitis C, heavily relied on structure-activity relationship (SAR) optimization at the

SARS-CoV-2 and Cathepsin L Dual Inhibitors

During the COVID-19 pandemic, the viral main protease (

Calpain inhibitors II and XII, which utilize norvaline at the

Quantitative SAR Data Summary

The following table synthesizes the impact of

| Inhibitor Scaffold | Target Enzyme | Binding Affinity ( | Observation / Causality | |

| HCV NS3/4A | Linear chain maintains moderate affinity while improving oral exposure vs larger peptides[2]. | |||

| Calpain Inhibitor II | SARS-CoV-2 | Extended conformation; Nva fits well into the | ||

| Calpain Inhibitor II | Human Cathepsin L | Highly potent; linear propyl chain maximizes hydrophobic packing in Cathepsin L[6]. | ||

| Dual Inhibitor (Hit 1) | SARS-CoV-2 | Branched Tba preferred for |

Experimental Protocols: Synthesis of Nva-Peptidomimetics

To ensure high enantiomeric purity and yield, the incorporation of Boc-Nva-OH into a peptidomimetic scaffold (such as an

Step-by-Step Coupling Methodology

Rationale: We utilize TBTU (or HATU) as the coupling reagent alongside DIPEA. TBTU converts the carboxylic acid of Boc-Nva-OH into an active ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without causing racemization at the

Step 1: Activation

-

Dissolve 1.0 equivalent (eq) of Boc-Nva-OH in anhydrous

-dimethylformamide (DMF) under an inert nitrogen atmosphere. -

Add 1.2 eq of TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2.5 eq of DIPEA (

-Diisopropylethylamine). -

Stir at

C for 15 minutes to allow the formation of the active OBt-ester.

Step 2: Amine Coupling

4. Slowly add 1.1 eq of the amine component (e.g., a

Step 3: Workup (Self-Validating Purification) 6. Quench the reaction with water and extract with Ethyl Acetate (EtOAc). 7. Causality of Washes:

-

Wash the organic layer with 10% aqueous Citric Acid (removes unreacted amine and basic DIPEA).

-

Wash with saturated aqueous

(removes unreacted Boc-Nva-OH and acidic byproducts). -

Wash with brine, dry over anhydrous

, and concentrate in vacuo.

Step 4: Boc Deprotection 8. To elongate the chain, the Boc group must be removed. Dissolve the crude product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). 9. Stir at room temperature for 1 hour. The acid-labile Boc group cleaves, releasing isobutylene gas and carbon dioxide. 10. Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA before proceeding to the next coupling step.

Diagram 2: Solution-phase peptide synthesis workflow for Boc-Nva-OH incorporation.

Conclusion

Boc-Nva-OH remains an indispensable tool in the medicinal chemist's arsenal. By exploiting the linear, unbranched geometry of norvaline, researchers can probe the depth and hydrophobicity of protease

References

-

The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Journal of Clinical and Translational Hepatology (Xia & He Publishing / PMC). Available at:[Link]

-

Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L. Cell Research (PMC). Available at:[Link]

-

Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]

-

Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease. DiVA Portal. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Xia & He Publishing [xiahepublishing.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Liberation of Free N-α-Boc-L-norvaline from its Dicyclohexylammonium Salt

Abstract

N-α-(tert-butoxycarbonyl)-L-norvaline (Boc-Nva-OH) is a crucial building block in solid-phase and solution-phase peptide synthesis.[1][2] To enhance stability, facilitate purification, and improve handling characteristics, it is frequently supplied as a crystalline dicyclohexylammonium (DCHA) salt.[3][4] However, for subsequent activation of the carboxylic acid and coupling reactions, the free acid form of the amino acid is required. This application note provides a detailed, robust, and validated protocol for the quantitative conversion of Boc-Nva-OH·DCHA to its free acid form through a straightforward acid-base liquid-liquid extraction procedure. The causality behind each step is explained to ensure reproducibility and high purity of the final product.

Introduction and Scientific Principle

The use of dicyclohexylamine (DCHA) as a resolving and purifying agent for N-protected amino acids is a well-established technique in synthetic organic chemistry.[3] DCHA, a strong organic base, reacts with the carboxylic acid moiety of Boc-Nva-OH to form a stable, crystalline salt.[3][5] This salt formation facilitates the removal of impurities through recrystallization, transforming often oily or amorphous free acids into easily handleable solids.[4]

The protocol to liberate the free acid from its DCHA salt is based on a fundamental acid-base chemical principle. The Boc-Nva-OH·DCHA salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution. A mineral or organic acid stronger than the carboxylic acid of Boc-Nva-OH, such as potassium bisulfate (KHSO₄) or phosphoric acid, is used to protonate the dicyclohexylamine.[4][6] This converts the DCHA into its corresponding ammonium salt, which is highly soluble in the aqueous phase. Concurrently, the deprotonated Boc-Nva-OH is reprotonated to its free acid form, which is preferentially soluble in the organic layer.[6][7] This differential solubility allows for a clean separation of the desired free acid from the DCHA counterion via liquid-liquid extraction.

Materials and Reagents

A summary of the necessary reagents and their relevant properties is provided below. Always consult the Safety Data Sheet (SDS) for each chemical before use.

| Reagent/Material | CAS Number | Formula | Formula Weight | Key Properties & Safety Precautions |

| Boc-Nva-OH·DCHA | 53308-95-5 (free acid) | C₁₀H₁₉NO₄·C₁₂H₂₃N | 398.58 g/mol | White crystalline solid. Handle with standard PPE. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Flammable liquid and vapor. Causes serious eye irritation. Use in a fume hood. |

| Potassium Bisulfate (KHSO₄) | 7646-93-7 | KHSO₄ | 136.17 g/mol | Causes severe skin burns and eye damage. Prepare 10% aqueous solution carefully. |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 g/mol | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 g/mol | Hygroscopic. Used as a drying agent. |

| Separatory Funnel | N/A | N/A | N/A | Ensure stopcock is properly sealed and lubricated. |

| Rotary Evaporator | N/A | N/A | N/A | For efficient removal of solvent under reduced pressure. |

Detailed Experimental Protocol

This protocol describes the conversion of Boc-Nva-OH·DCHA to its free acid on a 10 mmol scale. The procedure can be scaled accordingly.

Step 1: Suspension of the DCHA Salt

-

Weigh 3.99 g (10 mmol) of Boc-Nva-OH·DCHA into a 250 mL Erlenmeyer flask.

-

Add 100 mL of ethyl acetate to the flask.

-

Stir the mixture at room temperature using a magnetic stir bar. The salt will not fully dissolve at this stage, forming a white suspension.

Step 2: Acidification and Extraction

-

In a separate beaker, prepare a 10% (w/v) aqueous solution of potassium bisulfate by dissolving 20 g of KHSO₄ in 200 mL of deionized water.

-

Add 50 mL of the 10% KHSO₄ solution to the ethyl acetate suspension.

-

Stir the biphasic mixture vigorously for 15-20 minutes. During this time, the solid Boc-Nva-OH·DCHA will dissolve as the acid-base reaction proceeds, resulting in two clear layers.[6]

Step 3: Phase Separation

-

Carefully transfer the entire mixture into a 250 mL or 500 mL separatory funnel.

-

Allow the layers to separate fully. The upper layer is the organic phase (ethyl acetate) containing the desired Boc-Nva-OH, and the lower layer is the aqueous phase containing potassium salts and dicyclohexylammonium bisulfate.

-

Drain and collect the lower aqueous layer.

-

Quality Check: Check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 2-3) to ensure complete protonation of the DCHA.[4][6]

Step 4: Washing the Organic Phase

-

Wash the organic layer remaining in the separatory funnel with 2 x 50 mL of deionized water to remove any residual acid or salts.

-

During the final wash, check the pH of the aqueous washing; it should be neutral (pH ≥ 4).[4][6] This indicates that the excess acid has been removed.

Step 5: Drying the Organic Phase

-

Drain the ethyl acetate layer from the separatory funnel into a clean, dry Erlenmeyer flask.

-

Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄) to the organic solution.

-

Swirl the flask gently. If the MgSO₄ clumps together, add more in small portions until some remains free-flowing, indicating that all water has been absorbed.

Step 6: Isolation of the Free Acid

-

Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the anhydrous MgSO₄.

-

Transfer the clear filtrate to a pre-weighed round-bottom flask.

-

Remove the ethyl acetate solvent using a rotary evaporator at 40°C under reduced pressure.

-

Place the flask under high vacuum for at least one hour to remove any residual solvent. The final product, Boc-Nva-OH, is typically obtained as a colorless oil or a white solid.[8]

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the conversion process.

Caption: Workflow for the conversion of Boc-Nva-OH·DCHA to its free acid.

Verification and Quality Control

Confirming the identity and purity of the final product is essential before its use in synthesis.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the reaction. A suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol) will show the disappearance of the DCHA salt spot and the appearance of the free acid spot. DCHA can also be visualized by staining with ninhydrin.[9]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the preferred method for quantitative purity analysis.[][11] Using a C18 column with a water/acetonitrile gradient containing 0.1% TFA, a single major peak corresponding to Boc-Nva-OH should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure. Crucially, the characteristic signals for dicyclohexylamine (broad peaks between 1.0-3.0 ppm) should be absent in the final product spectrum.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the correct molecular weight of the free acid (C₁₀H₁₉NO₄, MW: 217.26).[8][]

Troubleshooting and Best Practices

| Issue | Probable Cause | Recommended Solution |

| Persistent Emulsion during Extraction | Vigorous shaking instead of swirling; presence of particulate matter. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl the separatory funnel instead of shaking vigorously. |

| Incomplete Conversion (DCHA still present) | Insufficient acid added; inadequate stirring time. | Re-extract the organic layer with a fresh portion of 10% KHSO₄ solution. Ensure the pH of the aqueous layer is confirmed to be 2-3. |

| Low Yield | Incomplete extraction from the aqueous phase; product loss during transfers. | Perform an additional extraction of the combined aqueous layers with a fresh portion of ethyl acetate. Ensure careful and quantitative transfers between glassware. |

| Final Product is an Oil, not a Solid | This is common for many Boc-protected amino acids. | The oily product is often pure enough for the next step. If a solid is required, attempt to induce crystallization by scratching the flask with a glass rod or by trituration with a cold non-polar solvent like hexane.[4] |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dicyclohexylamine and its salts can be corrosive and irritating. Avoid inhalation and skin contact.

-

Ethyl acetate is a flammable solvent. Keep away from ignition sources.

Conclusion

The conversion of Boc-Nva-OH·DCHA to its free acid is a critical and routine procedure for peptide chemists. The protocol detailed herein, based on a simple acid-base extraction, is highly efficient, reliable, and scalable. By understanding the chemical principles behind each step, researchers can consistently produce high-purity Boc-Nva-OH ready for use in the synthesis of peptides and other complex molecules, ensuring the integrity and success of subsequent synthetic transformations.

References

- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.

- BenchChem. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.

- BOC Sciences. (n.d.). Amino Acid Analysis Services.

- BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA.

- Sigma-Aldrich. (n.d.). BOC-ON.

- BOC Sciences. (n.d.). CAS 53308-95-5 (Boc-L-norvaline).

- Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA).

- CymitQuimica. (n.d.). CAS 53308-95-5: N-Boc-L-norvaline.

- Chem-Impex. (n.d.). Boc-L-norvaline.

- Chem-Impex. (n.d.). Boc-D-norvaline.

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

- aapptec. (n.d.). Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON.

- Hengyi. (2025, September 8). What is Dicyclohexylamine (DCHA) and Its Applications?

- Polyurethane catalyst. (2024, December 20). Applications of dicyclohexylamine in the pharmaceutical industry today.

-

Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.

- BenchChem. (2025). Technical Support Center: Boc-Ser-OH.DCHA Solubility in DMF.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

- BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.

-

PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is Dicyclohexylamine (DCHA) and Its Applications? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 53308-95-5: N-Boc-L-norvaline | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for removing DCHA salt from Boc-amino acids before coupling

Application Note: Protocol for the Quantitative Removal of DCHA Salt from Boc-Amino Acids Prior to Peptide Coupling

Introduction and Context

In peptide chemistry, Boc-protected amino acids (N-tert-butoxycarbonyl amino acids) are frequently synthesized and commercialized as dicyclohexylamine (DCHA) salts. While free Boc-amino acids are notoriously prone to forming hygroscopic, gummy oils or amorphous foams that degrade over time, converting them into DCHA salts yields highly stable, free-flowing crystalline solids[1].

However, the DCHA salt must be quantitatively cleaved and removed prior to any peptide coupling reaction. Dicyclohexylamine is a sterically hindered but potent secondary amine. If introduced into a coupling reaction (e.g., during Solid-Phase Peptide Synthesis or solution-phase assembly), DCHA will act as a competitive nucleophile and base. It rapidly consumes expensive coupling reagents (such as DCC, EDC, or HATU) and can lead to the formation of truncated peptide sequences or unwanted inert amides[2].

Mechanistic Rationale (Causality)

The removal of DCHA relies on a highly controlled acid-base phase partition. DCHA is a strong organic base (pKa ~ 10.4), meaning that in the salt form, the amino acid's carboxylic acid group (pKa ~ 2.3–3.5) is fully deprotonated.

To liberate the free Boc-amino acid, the system must be acidified to a pH below the pKa of the amino acid. However, the Boc protecting group is highly acid-labile. Utilizing strong mineral acids (like 1M HCl or H₂SO₄) carries a severe risk of prematurely cleaving the Boc group, ruining the building block[3].

Therefore, mild aqueous acids such as 5% Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid are the reagents of choice. These mild acids provide sufficient proton activity (pH ~ 1.5 to 2.5) to protonate both the carboxylate and the DCHA. This chemical shift drives the newly neutralized, lipophilic free Boc-amino acid into the organic extraction phase (typically Ethyl Acetate), while the protonated DCHA·H⁺ salt becomes highly polar and is sequestered in the aqueous phase[4][5].

Table 1: Comparison of Acidification Reagents

| Reagent | Approx. pH (Typical Conc.) | Risk of Boc Cleavage | Emulsion Tendency | Application Recommendation |

| 5% KHSO₄ | ~1.5 - 2.0 | Very Low | Low | Preferred for most standard Boc-amino acids; cleanly separates phases. |

| 10% Citric Acid | ~2.2 - 2.5 | None | Moderate | Excellent alternative; preferred for highly acid-sensitive side chains. |

| 1M HCl | < 1.0 | High | Low | Avoid . High risk of deprotecting the Boc group during extraction. |

Workflow Visualization

Caption: Workflow for the biphasic extraction and removal of DCHA from Boc-amino acids.

Step-by-Step Methodology: Biphasic Extraction

Note: This protocol is designed as a self-validating system. In-line analytical checks are included to ensure the integrity of the chemical transformation at every stage.

Materials Required:

-

Boc-Amino Acid DCHA salt (e.g., 10 mmol scale)

-

Ethyl Acetate (EtOAc) (ACS grade or better)

-

5% (w/v) aqueous KHSO₄ solution

-

Deionized water and saturated aqueous NaCl solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Biphasic System: Finely powder the Boc-amino acid DCHA salt (5.1 g, ~10 mmol) and transfer it to a 250 mL separatory funnel. Add 40 mL of Ethyl Acetate and 40 mL of 5% aqueous KHSO₄[4]. Causality: Powdering the crystalline salt maximizes surface area, accelerating the heterogeneous dissolution and protonation process at the solvent interface.

-

Acidification and Dissolution: Stopper the funnel and shake vigorously (venting frequently) until the solid is completely dissolved. Self-Validation Check 1: The mixture must transition from a cloudy solid suspension to two distinct, clear liquid phases. Test the aqueous layer with pH paper; it must read ≤ 2.5. If the pH is higher, the DCHA has buffered the solution—add an additional 10 mL of 5% KHSO₄.

-

Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the highly water-soluble DCHA sulfate salt) into a clean Erlenmeyer flask.

-

Aqueous Extraction: Extract the reserved aqueous layer twice more with 15 mL portions of fresh EtOAc. Combine all EtOAc organic layers in the separatory funnel. Causality: Multiple smaller extractions are mathematically more efficient at recovering the partitioned free Boc-amino acid than a single large extraction, ensuring quantitative yield.

-

Washing the Organic Phase: Wash the combined organic layers with 20 mL of deionized water, followed by 20 mL of brine. Causality: The water wash removes any residual sulfate ions. The brine wash acts as a preliminary drying step by drawing dissolved water out of the EtOAc via osmotic pressure, reducing the burden on the chemical desiccant. Self-Validation Check 2: The final water wash should test neutral (pH ~ 6-7) to pH paper, confirming no residual acid remains to threaten the Boc group.

-

Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl. Continue adding desiccant until it flows freely and stops clumping. Filter the solution through fluted filter paper to remove the drying agent.

-

Concentration: Evaporate the EtOAc under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature at or below 30–35 °C[1]. Causality: Elevated temperatures in the presence of even microscopic trace acids can trigger the auto-catalytic thermal degradation of the Boc group into isobutylene and CO₂.

-

Final Yield & Verification: The free Boc-amino acid will typically present as a viscous oil, a glassy foam, or occasionally a white powder (depending on the specific amino acid). Self-Validation Check 3: To guarantee the complete absence of DCHA, spot the product on a TLC plate and stain with Ninhydrin. Free Boc-amino acids do not react with Ninhydrin at room temperature, whereas trace DCHA will immediately reveal itself as a dark purple/blue spot.

References

1.[1] L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. orgsyn.org. URL: 2.[4] A convenient synthesis of N-Boc-4-formylpiperidine. researchgate.net. URL: 3.[3] 1 Protection Reactions - Wiley-VCH. wiley-vch.de. URL: 4.[5] Technical Support Information Bulletin 1184. peptide.com. URL: 5.[2] Preparation of Protected Amino Acid p-Nitroanilides. oup.com. URL:

Sources

Advanced Protocol: Solid Phase Peptide Synthesis (SPPS) using Boc-Nva-OH

Abstract & Application Scope

Boc-L-Norvaline (Boc-Nva-OH) is a non-canonical amino acid derivative frequently employed in medicinal chemistry to modulate peptide potency and stability. Structurally, Norvaline is a straight-chain isomer of Valine. Unlike Valine, which is

Key Applications:

-

Methionine Substitution: Nva is isosteric and isophobic to Methionine (Met) but lacks the sulfur atom, eliminating the risk of oxidative degradation (Met

Met-Sulfoxide) during synthesis and storage. -

Structure-Activity Relationship (SAR) Studies: Used to probe the steric tolerance of receptor binding pockets, comparing the linear propyl chain (Nva) against the branched isopropyl (Val) or isobutyl (Leu) chains.

This guide details the optimized protocol for incorporating Boc-Nva-OH using standard Boc/Benzyl chemistry. It addresses the specific solubility characteristics and coupling kinetics that distinguish Nva from its branched isomers.

Chemical Profile & Handling

Unlike its isomer Boc-Val-OH, Boc-Nva-OH does not suffer from significant steric hindrance at the

Table 1: Physicochemical Properties of Boc-Nva-OH

| Property | Specification |

| Chemical Name | |

| CAS Number | 53308-95-5 |

| Molecular Formula | |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and MeOH |

| Storage | +2°C to +8°C (Desiccated) |

| Side Chain | Linear Propyl ( |

Strategic Planning: Resin & Reagent Selection

Resin Selection

The choice of resin dictates the C-terminal modification.[1] For Boc chemistry, the resin-peptide linkage must be stable to TFA (used for Boc removal) but cleavable by strong acids (HF/TFMSA).

-

For Peptide Acids: Use PAM Resin (4-hydroxymethyl-phenylacetamidomethyl). It provides superior stability to TFA compared to standard Merrifield resin, preventing premature chain loss during long syntheses.

-

For Peptide Amides: Use MBHA Resin (4-methylbenzhydrylamine). This yields a C-terminal amide upon HF cleavage, mimicking the native state of many bioactive hormones.

Coupling Reagents

While DCC/HOBt is the classical standard, HBTU/DIEA is recommended for Boc-Nva-OH to ensure rapid, racemization-free coupling.

-

Recommendation: Use HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIEA (Diisopropylethylamine) for a 10-30 minute coupling time.

Visualized Workflow: The Boc-SPPS Cycle

The following diagram illustrates the recursive cycle required to extend the peptide chain. Note the distinct "Neutralization" step, which is unique to Boc chemistry (unlike Fmoc).

Figure 1: The standard Boc-SPPS reaction cycle. The neutralization step is critical to convert the TFA-salt amine to a nucleophilic free amine.

Detailed Experimental Protocol

Phase A: Preparation of Reagents

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

-

Neutralization Solution: 10% DIEA in DCM (v/v).

-

Activation Solution (0.5 M): Dissolve Boc-Nva-OH (3 eq), HBTU (2.9 eq) in DMF. Add DIEA (6 eq) immediately prior to use.

Phase B: The Synthesis Cycle (Manual or Automated)

Perform the following steps for each amino acid addition. Volumes are based on 1g of resin.

-

Swelling: If starting new, swell resin in DCM for 30 mins.

-

Deprotection (Boc Removal):

-

Add 10 mL 50% TFA/DCM . Shake for 2 minutes. Drain.

-

Add 10 mL 50% TFA/DCM . Shake for 20 minutes. Drain.

-

-

Washing:

-

Wash with DCM (

min).

-

-

Neutralization (Critical):

-

The amine is currently a TFA salt (

) and unreactive. -

Add 10 mL 10% DIEA/DCM . Shake for 2 minutes. Drain.

-

Repeat: Add 10 mL 10% DIEA/DCM . Shake for 2 minutes. Drain.

-

-

Washing:

-

Wash with DCM (

min). -

Wash with DMF (

min) to prepare for coupling.

-

-

Coupling (Boc-Nva-OH):

-

Dissolve Boc-Nva-OH (3 eq. relative to resin loading) and HBTU (2.9 eq) in minimal DMF.

-

Add DIEA (6 eq). The solution should turn yellow.

-

Immediately add to the resin.

-

Agitate for 30–60 minutes at room temperature.

-

Note: Nva couples efficiently. Extended times (>2 hours) are rarely necessary unless the sequence is aggregated.

-

-

Monitoring:

Cleavage & Isolation Protocols

Boc chemistry requires strong acid cleavage.[5] Two methods are presented: Hydrogen Fluoride (HF) (Gold Standard) and TFMSA (Alternative).

Method A: Anhydrous HF Cleavage (High Purity)

Requires a specialized Teflon HF line. Best for sequences containing Arg, Cys, or Met.

-

Preparation: Dry the peptide-resin overnight under high vacuum over

. -